molecular formula C12H15N5O2 B1402135 Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1428139-32-5

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B1402135
CAS No.: 1428139-32-5
M. Wt: 261.28 g/mol
InChI Key: AOQNSISGVHFZCR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate and cyclobutanone in the presence of a suitable catalyst, followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of various enzymes and receptors.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical properties make it useful in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfering with the enzyme's function. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate is unique in its structure and properties compared to other triazolopyrimidines. Similar compounds include Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and other derivatives with variations in the substituents on the triazolopyrimidine ring. These compounds may exhibit different biological activities and applications based on their structural differences.

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Properties

IUPAC Name

ethyl 6-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-11(18)9-8(13)6-17-12(14-9)15-10(16-17)7-4-3-5-7/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNSISGVHFZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NC(=NN2C=C1N)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

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